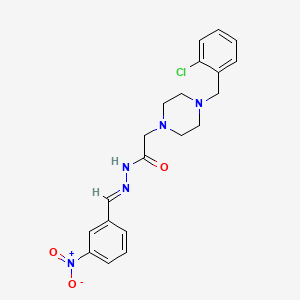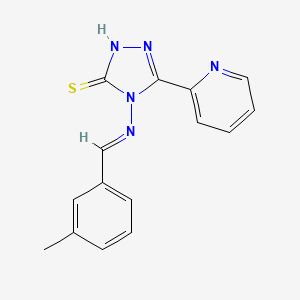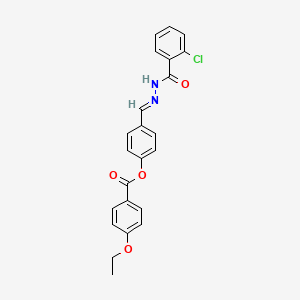
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone typically involves the following steps:
Formation of 4-((4-Methylbenzyl)oxy)benzaldehyde: This intermediate can be synthesized by reacting 4-methylbenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Formation of Thiosemicarbazone: The intermediate 4-((4-Methylbenzyl)oxy)benzaldehyde is then reacted with 4-methoxyphenylthiosemicarbazide in ethanol under reflux conditions to form the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming complexes that can interfere with biological processes.
Pathways Involved: It may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone
- 4-((4-Methylbenzyl)oxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
4-((4-Methylbenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyphenyl group may enhance its ability to interact with biological targets, making it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
765297-49-2 |
|---|---|
Formule moléculaire |
C23H23N3O2S |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C23H23N3O2S/c1-17-3-5-19(6-4-17)16-28-22-11-7-18(8-12-22)15-24-26-23(29)25-20-9-13-21(27-2)14-10-20/h3-15H,16H2,1-2H3,(H2,25,26,29)/b24-15+ |
Clé InChI |
YVHZKAVSOMWRNY-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014323.png)





![2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12014366.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014368.png)


![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)
![N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014407.png)
